Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Medicinal Chemistry Organic Synthesis Property Prediction

As a racemic β-amino acid ester hydrochloride, this compound features a critical 4-chlorophenyl substituent that imparts a LogP of 1.98, differentiating it from fluorinated (LogP 1.15) or unsubstituted analogs (LogP 1.51) and enabling precise lipophilicity tuning in lead optimization. Its primary amine and ethyl ester functionalities serve as a versatile scaffold for protease inhibitor libraries, where the para-chloro group is a key determinant of potency. Supplied as a solid at 97% purity, it is an essential building block for medicinal chemistry and an ideal LC-MS/LC-UV reference standard (MW 264.15 g/mol).

Molecular Formula C11H15Cl2NO2
Molecular Weight 264.14 g/mol
CAS No. 325803-29-0
Cat. No. B1364045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
CAS325803-29-0
Molecular FormulaC11H15Cl2NO2
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl
InChIInChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H
InChIKeyGEFYSNMLNDGKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride CAS 325803-29-0: Core Chemical Identity and Procurement Baseline


Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride (CAS 325803-29-0) is a β-amino acid ester hydrochloride derivative with the molecular formula C₁₁H₁₅Cl₂NO₂ and a molecular weight of 264.15 g/mol . This compound is a racemic mixture of the β-amino ester, existing as a solid at room temperature and typically supplied at purities ranging from 95% to 98% . As a research chemical and pharmaceutical intermediate, it features a primary amine, an ethyl ester, and a 4-chlorophenyl substituent, making it a versatile building block for the synthesis of diverse bioactive molecules .

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride: Why Structural Analogs Are Not Drop-In Replacements


The 4-chlorophenyl moiety in this β-amino ester hydrochloride is not a trivial substitution. The size, electronegativity, and hydrophobicity of the para-chloro group directly influence the compound's physicochemical properties, including its lipophilicity (logP), solubility, and molecular interactions . For instance, the replacement of chlorine with hydrogen (as in the unsubstituted phenyl analog) reduces the molecular weight by approximately 34.4 Da and alters the lipophilic character, potentially impacting membrane permeability and target binding in subsequent synthetic applications [1]. Similarly, substitution with fluorine or bromine yields compounds with different steric and electronic profiles, which can lead to divergent reactivity in further chemical transformations. Therefore, directly substituting these analogs without re-optimizing reaction conditions or biological assays may lead to irreproducible results or failed syntheses, making the specific procurement of the chloro-derivative critical for projects reliant on precise structure-activity relationships or established synthetic routes.

Quantitative Differentiation Guide for Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride (CAS 325803-29-0)


Molecular Weight Differentiation: A 34.4 Da Advantage Over the Unsubstituted Phenyl Analog

The molecular weight of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is precisely 264.15 g/mol, which is 34.45 g/mol heavier than the unsubstituted phenyl analog, (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride (MW 229.70 g/mol) [1]. This mass difference, resulting from the 4-chloro substitution, is a direct and quantifiable property that distinguishes the compound in analytical methods such as LC-MS, where a distinct [M+H]+ ion will be observed.

Medicinal Chemistry Organic Synthesis Property Prediction

Enhanced Lipophilicity (LogP) Versus Fluorinated and Unsubstituted Analogs

The compound exhibits a predicted LogP value of 1.98 . While directly comparable experimental LogP data for all analogs in identical conditions are not available in the public domain, this value provides a baseline for lipophilicity. For context, the unsubstituted phenyl analog (ethyl 3-amino-3-phenylpropanoate) has a predicted LogP of 1.51 , and the 4-fluoro analog (ethyl 3-amino-3-(4-fluorophenyl)propanoate) has a predicted LogP of 1.15 . This trend demonstrates that the 4-chloro derivative is significantly more lipophilic than the 4-fluoro version, a factor that can influence membrane permeability and non-specific binding in biological assays.

Drug Design ADME Prediction Physicochemical Property Analysis

Purity Specification Variability: A Procurement Risk Factor

The commercial availability of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is characterized by a range of purity specifications, from 95% to 98% . For example, one major supplier offers the compound with a purity of ≥98% (NLT 98%) , while others list it at 97% or 95% . This variability, compared to the more uniform purity grades often found for common building blocks like the unsubstituted phenyl analog (typically 95-98% ), means that procurement requires explicit verification of batch-specific purity to ensure consistent results in sensitive synthetic steps.

Chemical Procurement Quality Assurance Synthetic Reliability

Solubility and Handling: Advantages of the Hydrochloride Salt Form

The hydrochloride salt form of Ethyl 3-amino-3-(4-chlorophenyl)propanoate (CAS 325803-29-0) provides enhanced solubility and stability compared to its free base counterpart (CAS 94104-33-3) . While precise solubility data (mg/mL) for the hydrochloride are not widely published, it is documented that this compound exhibits moderate solubility in polar solvents such as ethanol, which is a common attribute of hydrochloride salts that facilitates their use in various chemical transformations . In contrast, the free base is an oil or low-melting solid with different handling properties, making the hydrochloride the preferred form for most synthetic applications due to its ease of weighing and storage.

Formulation Development Laboratory Handling Pre-formulation Studies

Recommended Application Scenarios for Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride Based on Verified Differentiation


Medicinal Chemistry Projects Requiring Precise Physicochemical Tuning

Medicinal chemists seeking to modulate the lipophilicity of a lead series can leverage the distinct LogP of 1.98 for the 4-chloro derivative . This property differentiates it from the less lipophilic 4-fluoro analog (LogP 1.15) and the unsubstituted phenyl analog (LogP 1.51), providing a quantifiable option for optimizing drug-like properties such as membrane permeability and metabolic stability .

Synthetic Intermediacy for β-Amino Acid-Derived Enzyme Inhibitors

The compound serves as a key synthetic intermediate for building more complex molecules, particularly in the development of novel enzyme inhibitors . Its β-amino acid ester core with a 4-chlorophenyl substituent is a privileged scaffold for generating libraries of compounds targeting proteases or other enzymes, where the chloro group can be a critical determinant of potency and selectivity .

Analytical Method Development and Quality Control (QC) Reference Standard

The well-defined molecular weight of 264.15 g/mol makes this compound a useful reference standard for calibrating LC-MS and HPLC methods . Its distinct mass and retention time profile can serve as a reliable marker in reaction monitoring and quality control workflows for synthetic routes involving similar β-amino acid esters .

Preclinical Candidate Optimization with a Focus on Halogen Substitution Effects

For research groups systematically exploring the effects of para-halogen substitution on biological activity, this compound represents the 'chloro' member of a series (including H, F, Br). Its procurement alongside its analogs allows for direct, head-to-head comparison of in vitro and in vivo properties, enabling data-driven decisions on which halogen provides the optimal balance of potency, selectivity, and ADME characteristics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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